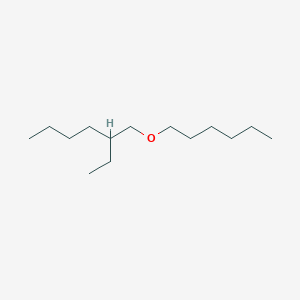

3-(Hexoxymethyl)heptane

Description

3-(Hexoxymethyl)heptane is a branched alkane derivative featuring a hexoxy (-OCH₂C₅H₁₁) group attached to a methyl-substituted heptane backbone. The hexoxymethyl group introduces both steric bulk and polarity, influencing physical properties like boiling point, solubility, and reactivity. This compound is likely synthesized via alkylation or etherification reactions, with purification methods involving chromatography using heptane-based eluents .

Properties

IUPAC Name |

3-(hexoxymethyl)heptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-4-7-9-10-12-15-13-14(6-3)11-8-5-2/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELFJAOGDOBQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

3-(Butoxymethyl)heptane (CAS 62625-25-6)

- Molecular Formula : C₁₂H₂₆O

- Molecular Weight : 186.33 g/mol

- Key Properties: A nonpolar solvent with applications in organic synthesis. Its shorter butoxy chain (-OCH₂C₃H₇) results in lower molecular weight and boiling point compared to the hexoxy derivative .

3-(Chloromethyl)heptane (CAS Not Provided)

- Molecular Formula : C₈H₁₇Cl

- Molecular Weight : 150.68 g/mol

- Key Properties : A reactive chlorinated compound used in pharmaceuticals and chemical synthesis. The electronegative chlorine substituent enables nucleophilic substitution reactions, contrasting with the ether-based reactivity of 3-(Hexoxymethyl)heptane .

3-Methylheptane (CAS 589-81-1)

- Molecular Formula : C₈H₁₈

- Molecular Weight : 114.23 g/mol

- Key Properties : A branched alkane with a single methyl group. Its lack of oxygen or halogen substituents results in lower polarity and higher volatility compared to this compound .

Physical and Chemical Properties

Table 1: Comparative Properties of Heptane Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity Profile |

|---|---|---|---|---|

| This compound | ~214.35* | ~220–240* | Insoluble* | Ether cleavage, oxidation |

| 3-(Butoxymethyl)heptane | 186.33 | ~200–210* | Insoluble | Ether-specific reactions |

| 3-(Chloromethyl)heptane | 150.68 | 186–188 | Insoluble | Nucleophilic substitution |

| 3-Methylheptane | 114.23 | ~120–130* | Insoluble | Combustion, halogenation |

| n-Heptane | 100.20 | 98.4 | Insoluble | Low reactivity (alkane typical) |

*Estimated based on structural analogues .

Functional Group Impact

- Ether Group (Hexoxymethyl): Enhances polarity slightly compared to pure alkanes but remains water-insoluble. The long hexoxy chain increases lipophilicity, making it suitable as a solvent for nonpolar reactions .

- Chlorine vs. Hexoxy : Chlorine’s electronegativity (3-(Chloromethyl)heptane) enables faster substitution reactions, whereas the hexoxy group’s ether linkage may undergo acid-catalyzed cleavage .

- Branching Effects: Branched derivatives like 3-methylheptane exhibit higher octane ratings than linear alkanes (e.g., n-heptane) due to reduced knocking in combustion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.